molecular formula C4H3Cl3FNO2 B12574737 2,2,2-Trichloro-N-(fluoroacetyl)acetamide CAS No. 501953-90-8

2,2,2-Trichloro-N-(fluoroacetyl)acetamide

Cat. No.: B12574737
CAS No.: 501953-90-8
M. Wt: 222.42 g/mol
InChI Key: DPACHBYEFVJRCQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(fluoroacetyl)acetamide is a chemical compound with the molecular formula C4H3Cl3FNO It is characterized by the presence of trichloromethyl and fluoroacetyl functional groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(fluoroacetyl)acetamide typically involves the reaction of trichloroacetyl chloride with fluoroacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(fluoroacetyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or monochloromethyl group.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce partially or fully dechlorinated derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-(fluoroacetyl)acetamide has several scientific research applications, including:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(fluoroacetyl)acetamide involves its interaction with molecular targets through its functional groups. The trichloromethyl and fluoroacetyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and processes, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroacetamide: Similar in structure but lacks the fluoroacetyl group.

    2,2,2-Trifluoroacetamide: Contains a trifluoromethyl group instead of a trichloromethyl group.

    N-(Fluoroacetyl)acetamide: Similar but lacks the trichloromethyl group.

Uniqueness

2,2,2-Trichloro-N-(fluoroacetyl)acetamide is unique due to the presence of both trichloromethyl and fluoroacetyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent and subject of study in various fields.

Properties

CAS No.

501953-90-8

Molecular Formula

C4H3Cl3FNO2

Molecular Weight

222.42 g/mol

IUPAC Name

2,2,2-trichloro-N-(2-fluoroacetyl)acetamide

InChI

InChI=1S/C4H3Cl3FNO2/c5-4(6,7)3(11)9-2(10)1-8/h1H2,(H,9,10,11)

InChI Key

DPACHBYEFVJRCQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(=O)C(Cl)(Cl)Cl)F

Origin of Product

United States

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